molecular formula C19H11Cl4N3 B2380888 5,6-dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 303144-81-2

5,6-dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No. B2380888
CAS RN: 303144-81-2
M. Wt: 423.12
InChI Key: BFCORDLRZUKGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5,6-dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C19H11Cl4N3 . It is used for pharmaceutical testing .

Scientific Research Applications

Antimicrobial Activity

5,6-Dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole and its derivatives have shown promising antimicrobial properties. Özden et al. (2011) synthesized various 5,6-dichloro-1H-benzimidazole-2-carboxamides and found that these compounds exhibited significant in vitro antibacterial and antifungal activities, particularly against S. aureus and E. coli (Özden, Usta, Altanlar, & Göker, 2011).

Chemical and Spectral Characterization

The chemical and spectral properties of this compound derivatives have been extensively studied. Gürbüz et al. (2016) synthesized and characterized 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, providing insights into their molecular geometry, energy values, and charge distributions (Gürbüz, Tavman, Çinarli, & Boz, 2016).

Antiinflammatory Properties

A series of 2-(2-pyridinyl)benzimidazoles, closely related to this compound, were synthesized and evaluated for anti-inflammatory activity. Tsukamoto et al. (1980) found that certain derivatives exhibited stronger anti-inflammatory activities in acute models compared to known anti-inflammatory drugs (Tsukamoto, Yoshino, Kohno, Ohtaka, Kagaya, & Ito, 1980).

Applications in Coordination Chemistry

The application of benzimidazole derivatives in coordination chemistry has been explored. Boča, Jameson, & Linert (2011) reviewed the preparation and properties of compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine, highlighting their potential in spectroscopic and biological applications (Boča, Jameson, & Linert, 2011).

Synthesis and Biological Investigations

Rida et al. (1988) synthesized various substituted pyrido[1,2‐a]benzimidazoles, including benzimidazole derivatives, and evaluated their antibacterial activity. Although many compounds showed limited biological activity, this research contributed to the understanding of the structure-activity relationships of these compounds (Rida, Soliman, Badawey, El-Ghazzawi, Kader, & Kappe, 1988).

Antiviral Activity

Benzimidazole derivatives have been evaluated for antiviral activities. Drach and Townsend (1996) investigated the antiviral potential of various 5,6-dichloro-1-[(2-hydroxyethoxy)methyl]benzimidazole derivatives against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), contributing to the understanding of their pharmacological properties (Drach & Townsend, 1996).

Synthesis and Evaluation of Androgen Receptor Antagonists

Ng et al. (2007) synthesized 5,6-dichloro-benzimidazole derivatives as novel androgen receptor antagonists. This research highlights the potential of these compounds in modulating androgen receptor activities, which could have implications in various hormonal disorders and cancers (Ng, Guan, Alford, Lanter, Allan, Sbriscia, Linton, Lundeen, & Sui, 2007).

properties

IUPAC Name

5,6-dichloro-1-[(2-chlorophenyl)methyl]-2-(6-chloropyridin-3-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3/c20-13-4-2-1-3-12(13)10-26-17-8-15(22)14(21)7-16(17)25-19(26)11-5-6-18(23)24-9-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCORDLRZUKGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=CN=C(C=C4)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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